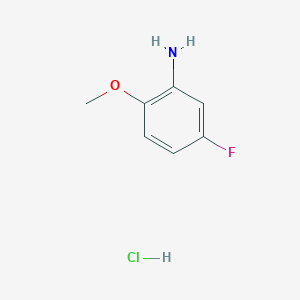![molecular formula C13H15BrN2O2 B1389956 N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide CAS No. 1138443-79-4](/img/structure/B1389956.png)
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide
Descripción general
Descripción
“N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide” is a chemical compound with the molecular formula C13H15BrN2O2 . It is used in scientific research and exhibits diverse applications, such as drug discovery, bioconjugation, and material synthesis.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C13H15BrN2O2 . The average mass is 311.174 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 311.17 . It is a white to off-white powder .Mecanismo De Acción
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide interacts with COX-2 and DHFR enzymes in a manner similar to other cyclopropanecarboxamides. It binds to the active sites of these enzymes and inhibits their activity. This inhibition of enzyme activity leads to a decrease in the production of prostaglandins and DNA synthesis, which can help to reduce the growth of certain cancers.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. Studies have shown that it can inhibit the growth of certain cancer cells, reduce inflammation, and modulate the immune response. In addition, it has been shown to have anti-oxidant, anti-microbial, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has low toxicity, and is relatively stable. However, it has several limitations as well. It has a short half-life, meaning that it is quickly metabolized and eliminated from the body. In addition, it has a low solubility in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the study of N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide. These include further research into its potential as a drug candidate for the treatment of certain cancers, exploration of its potential as an inhibitor of other enzymes, and investigation of its effects on other biochemical and physiological processes. In addition, further research into its pharmacokinetics, pharmacodynamics, and toxicity profile is needed in order to fully understand its potential as a therapeutic agent. Finally, further research into its synthesis and stability is needed in order to improve its usability in laboratory experiments.
Aplicaciones Científicas De Investigación
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide has been studied as a potential drug candidate for the treatment of certain cancers. In particular, it has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are linked to the development of certain cancers. In addition, it has been studied as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and is associated with the growth of certain cancers.
Propiedades
IUPAC Name |
N-[5-[(2-bromoacetyl)amino]-2-methylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-2-5-10(15-12(17)7-14)6-11(8)16-13(18)9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSHNDOCAFJQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CBr)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1389876.png)
![{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1389877.png)

![4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B1389880.png)
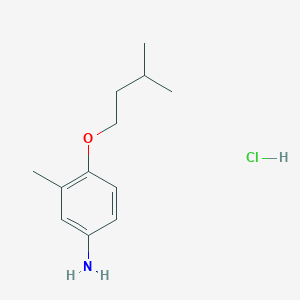
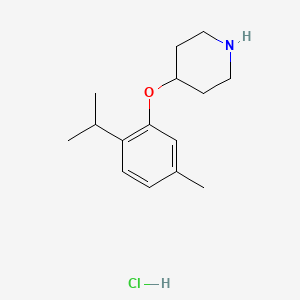
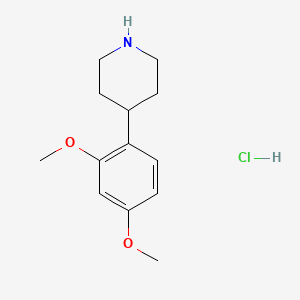
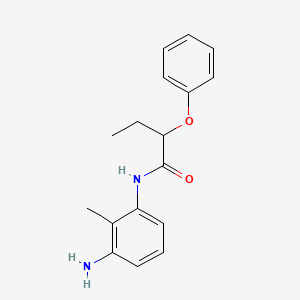
![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1389887.png)

![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1389889.png)

![4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride](/img/structure/B1389895.png)
